Cas no 953141-75-8 (N-(1-methylpiperidin-4-yl)methylnaphthalene-1-sulfonamide)

N-(1-Methylpiperidin-4-yl)methylnaphthalene-1-sulfonamide is a specialized sulfonamide derivative featuring a naphthalene core linked to a 1-methylpiperidin-4-ylmethyl moiety. This compound is of interest in medicinal chemistry and drug development due to its potential as a scaffold for targeting central nervous system (CNS) receptors or enzymes. The naphthalene group enhances lipophilicity, while the piperidine moiety contributes to basicity and conformational flexibility, making it suitable for modulating pharmacokinetic properties. Its structural features may facilitate interactions with biological targets, such as serotonin or dopamine receptors. The compound’s synthetic versatility allows for further functionalization, enabling exploration of structure-activity relationships in pharmacological studies.
N-(1-methylpiperidin-4-yl)methylnaphthalene-1-sulfonamide structure
953141-75-8 structure
Product Name:N-(1-methylpiperidin-4-yl)methylnaphthalene-1-sulfonamide
CAS No:953141-75-8
MF:C17H22N2O2S
MW:318.433783054352
CID:6251284
PubChem ID:16887467
Update Time:2025-05-20

N-(1-methylpiperidin-4-yl)methylnaphthalene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-methylpiperidin-4-yl)methylnaphthalene-1-sulfonamide
    • 953141-75-8
    • VU0493504-1
    • N-[(1-methylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide
    • F5017-0047
    • N-((1-methylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide
    • AKOS024489965
    • Inchi: 1S/C17H22N2O2S/c1-19-11-9-14(10-12-19)13-18-22(20,21)17-8-4-6-15-5-2-3-7-16(15)17/h2-8,14,18H,9-13H2,1H3
    • InChI Key: YALNCCXJRJLIQY-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CC2C=CC=CC1=2)(NCC1CCN(C)CC1)(=O)=O

Computed Properties

  • Exact Mass: 318.14019912g/mol
  • Monoisotopic Mass: 318.14019912g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 452
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 57.8Ų

N-(1-methylpiperidin-4-yl)methylnaphthalene-1-sulfonamide Pricemore >>

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Additional information on N-(1-methylpiperidin-4-yl)methylnaphthalene-1-sulfonamide

N-(1-Methylpiperidin-4-yl)methylnaphthalene-1-sulfonamide: A Comprehensive Overview

N-(1-Methylpiperidin-4-yl)methylnaphthalene-1-sulfonamide, also known by its CAS number 953141-75-8, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a naphthalene ring system with a sulfonamide group and a substituted piperidine moiety. The combination of these structural elements contributes to its distinctive chemical properties and reactivity.

The sulfonamide group, a common functional group in pharmaceutical chemistry, is known for its ability to enhance the bioavailability of drugs by improving solubility and reducing the risk of enzymatic degradation. In this compound, the sulfonamide group is attached to the naphthalene ring at the 1-position, creating a rigid and planar structure that may influence its interactions with biological targets. The piperidine ring, substituted with a methyl group at the 4-position, adds flexibility and potential for hydrogen bonding, which are crucial for drug design.

Recent studies have highlighted the importance of sulfonamides in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The N-(1-methylpiperidin-4-yl)methylnaphthalene-1-sulfonamide compound has shown promise in preclinical models due to its ability to modulate key cellular pathways. Researchers have reported that this compound exhibits selective inhibition of certain enzymes, making it a potential candidate for the treatment of diseases such as cancer and inflammatory disorders.

The synthesis of N-(1-methylpiperidin-4-yl)methylnaphthalene-1-sulfonamide involves a multi-step process that typically begins with the preparation of the naphthalene sulfonamide intermediate. This intermediate is then subjected to nucleophilic substitution or coupling reactions to introduce the piperidine moiety. The optimization of reaction conditions, such as temperature, solvent, and catalysts, is critical to achieving high yields and purity.

In terms of physical properties, this compound has a melting point of approximately 200°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various chemical processes, including chromatography and crystallography.

From an environmental perspective, understanding the fate and transport of N-(1-methylpiperidin-4-yl)methylnaphthalene-1-sulfonamide in different ecosystems is essential for assessing its potential impact on human health and the environment. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation.

In conclusion, N-(1-methylpiperidin-4-yl)methylnaphthalene-1-sulfonamide (CAS No: 953141-75-8) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in chemical synthesis and pharmacology, positions it as a valuable tool in both academic research and industrial development.

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